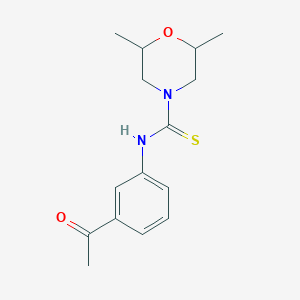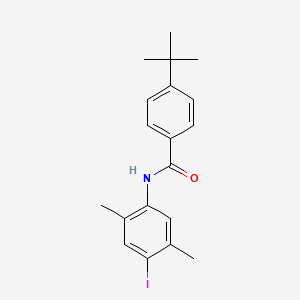![molecular formula C20H22N2O8S B4114772 dimethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4114772.png)
dimethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate
Descripción general
Descripción
Dimethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is a chemical compound that has been studied for its potential use in scientific research. It is also known as DMTT and is a type of terephthalate derivative. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further research.
Mecanismo De Acción
The exact mechanism of action of DMTT is not fully understood, but it is thought to work by binding to proteins and altering their conformation. This can lead to changes in protein function and signaling pathways. DMTT has been shown to bind to several different proteins, including tubulin and histone deacetylases.
Biochemical and Physiological Effects:
DMTT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit tubulin polymerization, which is important for cell division and growth. DMTT has also been shown to inhibit histone deacetylases, which can lead to changes in gene expression and cell differentiation. Additionally, DMTT has been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMTT in lab experiments is its fluorescent properties, which make it useful for studying protein-protein interactions. Additionally, DMTT has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of cellular processes. However, one limitation of using DMTT is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on DMTT. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. DMTT has been shown to have anti-tumor and anti-inflammatory effects, making it a promising candidate for further study. Additionally, DMTT could be further studied as a fluorescent probe for studying protein-protein interactions, which could have applications in drug discovery and understanding disease mechanisms.
Aplicaciones Científicas De Investigación
DMTT has been studied for a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for detecting protein-protein interactions. DMTT has been shown to bind to certain proteins and emit fluorescence, allowing researchers to study protein interactions in real-time. This has potential applications in drug discovery and understanding disease mechanisms.
Propiedades
IUPAC Name |
dimethyl 2-[[2-(3-methoxy-N-methylsulfonylanilino)acetyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O8S/c1-28-15-7-5-6-14(11-15)22(31(4,26)27)12-18(23)21-17-10-13(19(24)29-2)8-9-16(17)20(25)30-3/h5-11H,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJRPYSYNCVWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzene-1,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-methyl-4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4114698.png)
![ethyl 4-({[2-(3-hydroxybutanoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4114700.png)
![7-chloro-2-(3-methoxypropyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114713.png)

![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4114729.png)
![2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B4114736.png)
![2-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4114741.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4114745.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4114750.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4114752.png)
![2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4114753.png)
![2-[5-(3,4-dimethoxyphenyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B4114754.png)
![N-(1-{[(3-ethylphenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B4114766.png)
